hemoglobin Montreal
Description
Properties
CAS No. |
133248-64-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Synonyms |
hemoglobin Montreal |
Origin of Product |
United States |
Molecular Genetics of Hemoglobin Montreal
Globin Gene Loci and Regulatory Elements in Hemoglobin Synthesis
The production of hemoglobin is a meticulously regulated process involving multiple genes located in two distinct clusters on different chromosomes. The alpha-globin gene cluster is situated on chromosome 16, while the beta-globin gene cluster is found on chromosome 11. These clusters contain the genes that encode the globin polypeptide chains, which are essential components of the hemoglobin molecule. mdpi.com In adult hemoglobin (HbA), the tetrameric protein is composed of two alpha-globin chains and two beta-globin chains. gurunanakcollege.edu.in
The expression of these globin genes is controlled by various regulatory elements, the most critical of which is the Locus Control Region (LCR). researchgate.netjci.org The LCR is a powerful enhancer element located upstream of the globin gene clusters that plays a pivotal role in ensuring high-level, tissue-specific expression of the globin genes in erythroid cells. jci.orgpsu.edu It achieves this by modulating the chromatin structure of the gene locus, making the genes accessible to the transcriptional machinery. The interaction between the LCR and the promoters of the individual globin genes dictates the developmental switching of hemoglobin types, from embryonic to fetal and finally to adult hemoglobin.
Specific Genetic Mutations Underlying Hemoglobin Montreal Variants
The term "this compound" encompasses different variants, each arising from distinct mutations within the beta-globin gene (HBB). These mutations alter the amino acid sequence of the beta-globin chain, leading to the characteristic instability of the hemoglobin molecule.
This compound II: Detailed Analysis of the Beta-globin Gene Mutation (c.430delC)
This compound II is characterized by a specific heterozygous mutation in the beta-globin gene, identified as c.430delC. unibe.chnih.govspringermedizin.denih.gov This notation indicates the deletion of a single cytosine nucleotide at position 430 of the coding DNA sequence of the beta-globin gene. DNA sequencing is the definitive method for identifying this mutation. unibe.chnih.govspringermedizin.denih.gov This single nucleotide deletion is the hallmark of this compound II and is responsible for the subsequent alterations in the protein structure that lead to its instability. unibe.chnih.gov
Molecular Basis of Frameshift and Premature Termination Codon Bypass
The deletion of the cytosine nucleotide (c.430delC) in the beta-globin gene causes a frameshift in the reading frame of the genetic code during protein synthesis. nih.gov This shift alters the downstream sequence of codons, leading to a completely different sequence of amino acids being incorporated into the polypeptide chain from that point onwards. A significant consequence of this frameshift is that the original stop codon is no longer read in the correct frame. In the case of this compound II, this frameshift results in the bypass of the normal termination signal and the continuation of translation until a new stop codon is encountered in the altered reading frame. unibe.ch Specifically, the stop codon is shifted from its usual position at codon 147 to a new position at codon 157. unibe.ch
Characterization of the Extended Carboxy-terminus Polypeptide Chain
As a direct result of the frameshift mutation and the bypass of the normal stop codon, the resulting beta-globin chain of this compound II is elongated. The translation continues for an additional ten codons, creating an extended carboxy-terminus. unibe.ch This elongated and altered C-terminal tail contributes significantly to the instability of the hemoglobin molecule. The carboxy-terminus of a protein is crucial for its proper folding, stability, and function. nih.govwikipedia.org The abnormal extension in this compound II disrupts the normal structure of the beta-globin chain, leading to a less stable hemoglobin tetramer that is prone to precipitation within red blood cells. unibe.chnih.gov
Genetic Features of Other this compound Variants (e.g., Asp, Gly, Leu deletion and Ala, Arg, Cys, Gln insertion at beta 73-75)
Another distinct variant of this compound involves a more complex genetic rearrangement within the beta-globin gene. nih.govdnai.org This variant is characterized by the deletion of three amino acid residues—aspartic acid (Asp), glycine (Gly), and leucine (Leu)—at positions 73, 74, and 75 of the beta-globin chain. nih.govdnai.org Concurrently, there is an insertion of four different amino acid residues—alanine (Ala), arginine (Arg), cysteine (Cys), and glutamine (Gln)—at the same location. nih.gov This results in a net gain of one amino acid in the beta-globin chain. dnai.org
The proposed mechanism for this mutation involves a mispairing of specific DNA sequences (AGTG) at codons 66-67 and 72-73, leading to the repetition of a 16-base-pair segment. nih.gov This is followed by a deletion of 10 nucleotides, possibly through recombination or slippage, and a subsequent smaller deletion during DNA repair, ultimately resulting in the modified gene sequence. nih.gov The introduction of these different amino acids, including an extra residue, into a critical region of the hemoglobin molecule is the likely cause of the instability observed in this variant. nih.gov
Modes of Genetic Inheritance of this compound Variants
Inherited hemoglobin disorders, including those involving unstable hemoglobin variants like this compound, typically follow an autosomal recessive inheritance pattern. nih.gov Individuals who are heterozygous, meaning they have one normal and one mutated copy of the beta-globin gene, are carriers of the trait. nih.gov In many hemoglobinopathies, carriers are often asymptomatic. nih.gov
Structural and Functional Aberrations in Hemoglobin Montreal
Alterations in Hemoglobin Tetramer Stability and Solubility
Unstable hemoglobinopathies, including variants like Hemoglobin Montreal, are characterized by a reduction in hemoglobin molecule solubility. nih.govspringermedizin.ded-nb.info This reduced solubility leads to the formation of unstable hemoglobin tetramers or globin polypeptides. nih.govspringermedizin.ded-nb.info
Molecular Mechanisms of Globin Polypeptide Precipitation
The instability in this compound results in the precipitation of globin polypeptides within the red blood cell. nih.govspringermedizin.ded-nb.info This precipitation can be triggered by amino acid substitutions that are close to the heme group or located at the contact points between globin chains, affecting protein stability. oncohemakey.com The loss of important hydrophobic heme-globin contacts can disrupt the globin's hold on the heme group. kms-igakkai.com This conformational change may allow water to enter the heme pocket, promoting the oxidation of hemoglobin to methemoglobin. kms-igakkai.com
Role of Oxidative Damage in Protein Destabilization
Oxidative stress contributes to the reduced lifespan of red blood cells containing unstable hemoglobin variants like this compound. nih.govspringermedizin.ded-nb.info The oxidation of unstable hemoglobin to methemoglobin is often followed by the oxidation of specific cysteine residues, such as the β93 cysteine. kms-igakkai.com The blockage of titratable -SH groups can lead to distortion of the molecule, causing further oxidation of other SH groups and ultimately resulting in the precipitation of the molecule. kms-igakkai.com Amino acid substitutions that disrupt the heme pocket can enhance oxidation to methemoglobin and its subsequent conversion to hemichrome. mdpi.comdynamed.com The loss of heme, particularly from beta chains, is a significant factor in the formation of Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells. mdpi.comthebloodproject.com
Deviations in Hemoglobin Quaternary Structure and Conformational Dynamics
Hemoglobin is a tetrameric protein composed of two alpha and two beta subunits, which exist in equilibrium between a tense (T) state with low oxygen affinity and a relaxed (R) state with high oxygen affinity. mdpi.comwikipedia.orgnih.govcsun.edusandiego.edu The transition between these states is crucial for cooperative oxygen binding. wikipedia.orgnih.govcsun.edusandiego.edu In Hemoglobin M variants, structural changes stabilize the heme iron atoms in the ferric (Fe³⁺) state. tandfonline.comwikipedia.org In Hemoglobin M Saskatoon (this compound), the substitution of histidine by tyrosine at β63 compromises the hydrophobicity of the heme pocket, allowing oxidation of Fe²⁺ to Fe³⁺. tandfonline.comuniversiteitleiden.nl This stabilization of the ferric state in Hb M variants like Saskatoon makes the heme incapable of binding oxygen. tandfonline.com
While specific detailed research findings on the quaternary structure and conformational dynamics of this compound (Saskatoon) compared to HbA are not extensively detailed in the provided snippets beyond the stabilization of the ferric state, studies on normal hemoglobin highlight that ligand binding induces tertiary and quaternary conformational changes. These changes affect the globin E helix, CD and FG corners, the heme environment, the central water cavity, and subunit interfaces, triggering cooperativity and the T to R transition. nih.gov The α1β1 and α2β2 dimer interfaces are highly stable, whereas the α1β2/α2β1 interfaces mediate the quaternary changes associated with ligand binding. oup.com
Modified Ligand Binding Characteristics and Allosteric Regulation
This compound exhibits altered ligand binding characteristics, particularly concerning oxygen affinity and the influence of allosteric effectors.
Impact on Oxygen Affinity and Cooperative Binding
Hemoglobin M variants, including this compound (Saskatoon), have altered oxygen affinity. wikipedia.org The structural changes in Hb M variants stabilize the ferric (Fe³⁺) state of the heme iron, rendering it incapable of binding oxygen. tandfonline.comuniversiteitleiden.nl This directly impairs the oxygen-carrying capacity of the affected subunits.
Hemoglobin's normal cooperative binding of oxygen results in a sigmoidal oxygen-dissociation curve, where the binding of one oxygen molecule increases the affinity of the remaining sites for oxygen. wikipedia.orgcsun.edusandiego.eduwikipedia.org This cooperative process involves the transition from the low-affinity T state to the high-affinity R state upon oxygen binding. wikipedia.orgnih.govcsun.edusandiego.edu The impaired oxygen binding in the mutated beta subunits of this compound would disrupt this cooperative mechanism within the affected tetramers.
Perturbations in Allosteric Effector Interactions (e.g., 2,3-Bisphosphoglycerate (B1242519), pH, CO2)
Allosteric effectors like 2,3-bisphosphoglycerate (2,3-BPG), protons (pH), and carbon dioxide (CO₂) play crucial roles in regulating hemoglobin's oxygen affinity by stabilizing either the T or R state. mdpi.comwikipedia.orgnih.govditki.comjumedicine.comaklectures.com
2,3-Bisphosphoglycerate (2,3-BPG) is a key regulator that binds to deoxygenated hemoglobin in the central cavity, stabilizing the T state and promoting oxygen release in tissues. mdpi.comnih.govsandiego.eduditki.comjumedicine.comwikipedia.orgontosight.ai It binds more strongly to deoxyhemoglobin than oxyhemoglobin. jumedicine.comwikipedia.org In the presence of 2,3-BPG, the p50 (the partial pressure of oxygen at which hemoglobin is 50% saturated) of oxyhemoglobin is approximately 26 torr; without 2,3-BPG, the p50 is much lower, close to 1 torr. jumedicine.com The impact of the this compound mutation on 2,3-BPG binding is not explicitly detailed in the provided information. However, given that 2,3-BPG binds to the beta subunits in the central cavity jumedicine.comwikipedia.org, and this compound involves a mutation in the beta chain tandfonline.comuniversiteitleiden.nl, it is plausible that this interaction could be perturbed.
Data Table: Properties of Hemoglobin Variants (Illustrative based on search results)
| Hemoglobin Variant | Mutation Location | Primary Abnormality | Oxygen Affinity | Stability | Associated Condition |
| Hemoglobin A (Normal) | N/A | N/A | Normal | Stable | N/A |
| Hemoglobin M Saskatoon (Montreal) | Beta-globin chain, His to Tyr at β63 (E7) | Stabilized ferric iron (Fe³⁺) in beta subunits | Altered (Beta subunits cannot bind O₂, Alpha subunits may show increased affinity) tandfonline.comuniversiteitleiden.nlwikipedia.org | Unstable tandfonline.comuniversiteitleiden.nl | Methemoglobinemia, Hemolytic Anemia tandfonline.comuniversiteitleiden.nl |
| Unstable Hemoglobins (B146990) (General) | Various (often near heme or subunit contacts) oncohemakey.comdynamed.com | Reduced solubility, precipitation nih.govspringermedizin.ded-nb.info | Can be altered oncohemakey.com | Unstable nih.govspringermedizin.ded-nb.infodynamed.com | Hemolytic Anemia nih.govspringermedizin.ded-nb.info |
| Hemoglobin M (General) | Point mutation in globin genes (mostly Tyr substitution for His) wikipedia.org | Elevated methemoglobin wikipedia.org | Altered wikipedia.org | Can be unstable tandfonline.comuniversiteitleiden.nl | Hemoglobin M disease, Methemoglobinemia wikipedia.org |
Consequences for Erythrocyte Integrity and Biomechanics
The presence of unstable hemoglobin variants, such as this compound, directly impacts the structural integrity and biomechanical behavior of red blood cells. The key consequences include the formation of intracellular protein aggregates, altered membrane properties, and increased cellular rigidity, all of which contribute to impaired erythrocyte function and premature destruction. nih.gov
Formation and Composition of Intracellular Globin Inclusions (Heinz Bodies)
Unstable hemoglobin variants can undergo denaturation and subsequent precipitation within the erythrocyte cytoplasm, forming intracellular inclusions known as Heinz bodies. athenslab.grwikipedia.orgmdpi.com These aggregates are composed of denatured hemoglobin, typically resulting from oxidative damage or intrinsic molecular instability. athenslab.grwikipedia.orgmdpi.comdtic.mil The formation process often involves the oxidation of hemoglobin to methemoglobin, followed by further oxidation and precipitation of the globin chains. dtic.mil These denatured globin chains, particularly those that have lost their heme group, can aggregate and bind to the red blood cell membrane, often via disulfide linkages. mdpi.comdtic.mil
While unstable hemoglobins are generally associated with Heinz body formation, a case report on this compound II noted the absence of Heinz bodies despite other signs of hemolysis. nih.gov This suggests that the presentation and specific intracellular consequences can vary depending on the exact nature of the hemoglobin variant and potentially other contributing factors. However, the underlying principle for many unstable hemoglobins is the aggregation of denatured protein. wikipedia.orgmdpi.com
Impaired Erythrocyte Deformability and Cellular Rigidity
The presence of intracellular inclusions, such as precipitated hemoglobin, significantly compromises the intrinsic deformability of red blood cells. researchgate.netnih.govmedrxiv.org Normal erythrocytes possess remarkable flexibility, allowing them to navigate narrow capillaries and the splenic microcirculation, which can be narrower than the cell diameter. mdpi.com The formation of rigid protein aggregates within the cell disrupts this essential property, leading to increased cellular rigidity. researchgate.netmedrxiv.org
Furthermore, the binding of denatured hemoglobin to the erythrocyte membrane can alter its mechanical properties, contributing to increased stiffness and reduced elasticity. dtic.milnih.gov This impaired deformability means that red blood cells containing unstable this compound are less able to change shape in response to shear stress as they pass through the microvasculature and the filtering structures of the spleen. mdpi.com Studies on other conditions involving rigid red blood cells, such as sickle cell disease, highlight how increased rigidity leads to impaired flow and potential vascular occlusion. researchgate.netmedrxiv.orgmdpi.com The reduced deformability observed in erythrocytes with unstable hemoglobin variants is a critical factor in their premature removal from circulation. nih.govmdpi.com
Mechanisms of Premature Erythrocyte Clearance
Erythrocytes containing unstable hemoglobin variants like this compound have a reduced lifespan compared to normal red blood cells. nih.gov This premature destruction is primarily mediated by the reticuloendothelial system, particularly macrophages in the spleen. athenslab.grwikipedia.orgnih.govhtct.com.br The spleen acts as a filter, trapping rigid and abnormal red blood cells. mdpi.com
Diagnostic Methodologies and Molecular Characterization of Hemoglobin Montreal
Biochemical and Electrophoretic Screening Paradigms
Initial screening for unstable hemoglobinopathies typically involves a complete blood count (CBC) and peripheral blood smear, which may reveal signs of hemolysis such as normocytic anemia, reticulocytosis, anisopoikilocytosis, polychromasia, and sometimes hypochromia testcatalog.orgarupconsult.com. The presence of bite cells and Heinz bodies on the peripheral smear can further suggest an unstable hemoglobin variant researchgate.netnih.govarupconsult.com.
Utility and Limitations of Hemoglobin Electrophoresis and High-Performance Liquid Chromatography (HPLC) in Variant Detection
Hemoglobin electrophoresis and High-Performance Liquid Chromatography (HPLC) are commonly used techniques for detecting and quantifying hemoglobin variants nih.govnih.goveurofins-biomnis.com. These methods separate hemoglobins (B146990) based on their physical properties, such as charge and size nih.gov. They can reveal increased levels of HbA2 and HbF, as well as peaks corresponding to abnormal hemoglobin variants nih.govarupconsult.comspringermedizin.de.
However, these methods have limitations in detecting unstable hemoglobin variants. Hyperunstable variants, in particular, can undergo rapid denaturation and degradation within the red blood cell, meaning that the remaining hemoglobin may appear normal on electrophoresis or HPLC researchgate.netnih.govarupconsult.com. Therefore, a normal result from these tests does not definitively rule out an unstable hemoglobinopathy researchgate.netnih.govarupconsult.com.
Application of Hemoglobin Stability Assays (e.g., Isopropanol (B130326) Heat Stability Test)
Hemoglobin stability tests are employed to measure the propensity of hemoglobin to denature under stress nih.gov. The isopropanol stability test and the heat stability test are examples of such assays nih.govarupconsult.comwordpress.com. These tests involve incubating hemolysate with agents like isopropanol or exposing it to heat, which causes unstable hemoglobins to precipitate arupconsult.comwordpress.com. A positive result, indicated by the formation of a precipitate, suggests the presence of an unstable hemoglobin variant testcatalog.orgarupconsult.com.
While useful as a screening tool, the isopropanol heat stability test is considered optional and can yield false positives in samples with high levels of fetal hemoglobin (HbF) or in cases of methemoglobinemia researchgate.nettestcatalog.orgspringermedizin.dewordpress.com.
Microscopic Evaluation of Erythrocytic Morphology and Inclusions (e.g., Bite Cells, Heinz Bodies)
Microscopic examination of a peripheral blood smear is a crucial step in the diagnostic process researchgate.netspringermedizin.de. The presence of specific red blood cell abnormalities can indicate an underlying unstable hemoglobinopathy.
Bite cells (degmacytes) are red blood cells that appear to have had a piece removed from their membrane clevelandclinic.org. These are formed when the spleen removes precipitates of denatured hemoglobin, such as Heinz bodies, from the red blood cells clevelandclinic.orgwikipedia.org.
Heinz bodies are small, irregular inclusions within red blood cells composed of denatured or precipitated hemoglobin clevelandclinic.orgwikipedia.orgathenslab.gr. They are not visible with standard Wright-type stains but can be detected using supravital stains like new methylene (B1212753) blue or crystal violet wikipedia.orgathenslab.gropeneducationalberta.ca. The presence of Heinz bodies indicates abnormal hemoglobin structure and oxidative damage clevelandclinic.orgathenslab.greclinpath.com. While characteristic of unstable hemoglobinopathies, Heinz bodies are not exclusive to these conditions and can also be observed in other states such as G6PD deficiency or after exposure to certain oxidative drugs springermedizin.declevelandclinic.orgathenslab.gr. The absence of Heinz bodies does not rule out an unstable hemoglobinopathy, particularly in individuals with an intact spleen, as the spleen efficiently removes these inclusions nih.govarupconsult.comopeneducationalberta.ca.
Advanced Molecular Genetic Diagnostic Techniques
Given the limitations of biochemical and electrophoretic methods, particularly for rare and hyperunstable variants, molecular genetic techniques are essential for definitive diagnosis and characterization of unstable hemoglobinopathies like Hemoglobin Montreal researchgate.netnih.govarupconsult.comdoctorabad.com.
Deoxyribonucleic Acid Sequencing for Definitive Globin Gene Variant Identification
DNA sequencing, particularly of the globin genes, is considered the most definitive method for identifying the specific genetic mutation responsible for an unstable hemoglobin variant nih.govnih.govarupconsult.comspringermedizin.dedoctorabad.com. This technique allows for the precise identification of nucleotide alterations, such as the c.430delC mutation in the beta-globin gene that characterizes this compound II researchgate.netnih.gov.
Sanger sequencing is a commonly used method for this purpose springermedizin.de. DNA sequencing can readily elucidate the presence of a hemoglobin variant, providing genetic evidence for the diagnosis nih.govdoctorabad.com.
Methodological Considerations for Detecting Rare Unstable Hemoglobin Variants
Detecting rare unstable hemoglobin variants presents specific challenges. As mentioned, standard methods like electrophoresis and HPLC may not detect hyperunstable variants due to their rapid degradation researchgate.netnih.govarupconsult.com.
Therefore, genetic testing, specifically globin gene sequencing, is recommended even when initial protein-based tests are normal researchgate.netnih.govarupconsult.comdoctorabad.com. Globin gene sequencing is often the only technique capable of detecting some of the rarer unstable hemoglobin variants nih.govarupconsult.comspringermedizin.de. Next-generation sequencing (NGS) and third-generation sequencing (TGS) are advanced sequencing technologies that can be employed to identify rare variants, including deletions and point mutations in the globin genes allenpress.com. These methods offer increased detection rates compared to conventional techniques for identifying rare thalassemia variants, which can be relevant in the context of complex hemoglobinopathies allenpress.com.
The diagnosis of unstable hemoglobinopathies should be considered in cases of unexplained hemolytic anemia, and genetic testing is crucial for confirming the diagnosis and characterizing the specific variant researchgate.netnih.govdoctorabad.com.
Genomic Profiling Approaches in Variant Discovery (e.g., Genome-Wide Association Studies)
Genomic profiling approaches, including Genome-Wide Association Studies (GWAS), play a significant role in identifying genetic variants associated with various traits, including hematological phenotypes and hemoglobinopathies. While GWAS primarily focus on common genetic variations, they have contributed to the understanding of the genetic architecture of hemoglobin-related conditions. Studies involving cohorts from Montreal and other regions have utilized genotyping arrays and exome chips to analyze associations between numerous polymorphic variants and blood cell phenotypes such as hemoglobin concentration and hematocrit levels. mhi-humangenetics.org These studies have identified both common and rare coding variants associated with these traits, including those in the beta-globin gene (HBB). mhi-humangenetics.org For instance, a rare 5′ donor splice-site variant in the HBB gene (rs33971440) was found to be associated with lower hemoglobin concentration and hematocrit levels in a study that included participants from the Montreal Heart Institute Biobank. mhi-humangenetics.org Such findings highlight the utility of genomic profiling in uncovering genetic determinants that can predispose individuals to hemoglobin variants or influence the severity of associated phenotypes.
Structural Elucidation and Biophysical Characterization Approaches
Understanding the functional consequences of hemoglobin variants requires detailed structural and biophysical characterization.
Spectroscopic and Kinetic Analyses of this compound Function
Spectroscopic and kinetic analyses are essential for characterizing the functional properties of hemoglobin variants, including their oxygen binding affinity, cooperativity, and stability. Techniques such as UV-Vis spectroscopy, Resonance Raman spectroscopy, and kinetic measurements of ligand binding and release can provide detailed information on the electronic state of the heme iron, the vibrational modes of the heme and surrounding protein, and the rates of oxygen association and dissociation. researchgate.netrsc.org For this compound, such analyses would be critical to quantify the impact of the deletion and insertion on heme environment, oxygen binding curves, and the kinetics of oxygen uptake and release. Given the reported instability of this compound, spectroscopic methods could also be used to monitor protein unfolding or aggregation under various conditions. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Variant Behavior
Computational modeling and molecular dynamics (MD) simulations provide powerful tools to complement experimental studies by offering dynamic insights into the behavior of hemoglobin variants at the atomic level. researchgate.netelifesciences.org These methods can simulate the movement of atoms and molecules over time, allowing researchers to investigate the conformational changes, stability, and interactions of hemoglobin variants in a simulated physiological environment. For this compound, MD simulations could be used to model the structural consequences of the specific deletion and insertion, assess the stability of the variant compared to wild-type hemoglobin, and explore how these changes affect the flexibility of the globin chains and the dynamics of the heme pocket. researchgate.netnih.gov Computational studies can help predict the impact of the variant on subunit interactions and the allosteric transitions involved in oxygen binding, providing a theoretical framework for understanding the observed clinical phenotype. researchgate.netelifesciences.org Researchers in Montreal have been involved in computational investigations of hemoglobin, highlighting the local expertise in this area. concordia.canih.gov
Genetic Epidemiology and Population Studies of Hemoglobin Montreal
Geographic Distribution and Documented Prevalence of Hemoglobin Montreal Variants
Information specifically on the geographic distribution and documented prevalence of this compound variants is limited in the provided search results. However, the search results indicate that hemoglobin variants in general have a significant global prevalence, affecting approximately 7% of the world's population mdpi.com. They are particularly prevalent in individuals of Asian, African, and Mediterranean descent, often due to a protective effect against malaria conferred by carrying certain thalassemia genes wikipedia.orgnih.gov. While there is a mention of studies conducted in Montreal-based hospitals regarding general hemoglobin levels and polycythemia vera clustering in Montreal, this does not provide specific prevalence data for the this compound variant itself researchgate.netresearchgate.net. Further research is needed to specifically map the geographic distribution and determine the precise prevalence of this compound variants in different populations.
Pedigree Analysis and Segregation Studies of this compound Inheritance
Pedigree analysis and segregation studies are fundamental tools in understanding how genetic traits, including hemoglobin variants, are passed through families lkouniv.ac.inpressbooks.pub. A pedigree is a visual representation of a family history, illustrating the inheritance pattern of a specific trait across generations lkouniv.ac.inpressbooks.pub. These studies help determine the mode of inheritance, such as autosomal dominant or recessive, and whether the gene is located on an autosome or sex chromosome lkouniv.ac.inpressbooks.pub.
One search result provides a pedigree of a large family affected by "unstable this compound II" and the Hemoglobin G-Georgia variant researchgate.net. This pedigree visually tracks the inheritance of both variants within the family, with unstable this compound II shown in blue and Hemoglobin G-Georgia in red researchgate.net. This type of analysis is essential for understanding how these specific hemoglobin variants are segregated within a family and can provide insights into their modes of inheritance. While the specific mode of inheritance for this compound is not explicitly stated as autosomal recessive or dominant in the provided snippets, the use of pedigree analysis in this context suggests it is being used to delineate the transmission pattern within affected families researchgate.net.
Co-inheritance Patterns with Other Hemoglobin Variants (e.g., Hemoglobin G-Georgia)
The co-inheritance of different hemoglobin variants can significantly influence the clinical phenotype observed in individuals. The provided search results highlight a family affected by the co-inheritance of unstable this compound II and the Hemoglobin G-Georgia variant researchgate.net. The pedigree analysis of this family specifically illustrates how these two variants are inherited together researchgate.net.
Hemoglobin G-Georgia is another hemoglobin variant. Co-inheritance of Hemoglobin S (which causes sickle cell disease) with other beta-globin gene variants like Hemoglobin C, Hemoglobin E, and Hemoglobin D, or with beta-thalassemia genotypes, can lead to different clinical outcomes compared to inheriting Hemoglobin S alone archivesofmedicalscience.com. Similarly, the co-inheritance of this compound with other variants, such as Hemoglobin G-Georgia, can potentially modify the clinical presentation and severity associated with this compound. The pedigree showing the co-inheritance of this compound II and Hemoglobin G-Georgia underscores the importance of studying these complex inheritance patterns to understand the full spectrum of clinical manifestations researchgate.net.
Comparative Analysis with Other Unstable Hemoglobin Variants
Shared Molecular Pathogenesis and Structural Determinants with Unstable Hemoglobinopathies
The fundamental defect in unstable hemoglobinopathies, including Hemoglobin Montreal, is a mutation in the globin genes that alters the amino acid sequence of the corresponding globin chain. dynamed.com This alteration disrupts the normal, stable structure of the hemoglobin tetramer. The stability of the hemoglobin molecule is maintained by a delicate balance of forces, including hydrophobic interactions that keep the heme pocket intact and polar contacts at the subunit interfaces. nih.gov
Mutations causing unstable hemoglobins (B146990) often interfere with these stabilizing forces in several ways:
Disruption of the Heme Pocket: Many unstable variants involve amino acid substitutions in or near the heme pocket. This can weaken the bonds between the globin chain and the heme group, leading to heme loss and subsequent denaturation of the globin chain. dynamed.com
Alteration of Secondary Structure: The introduction of certain amino acids, such as proline, into an alpha-helical segment can disrupt the helical structure, leading to instability. dynamed.com
Disruption of Tertiary and Quaternary Structure: Amino acid substitutions can introduce a charged residue into the hydrophobic interior of the molecule or an amino acid of a different size, disrupting the normal folding of the globin chain (tertiary structure) and its interaction with other subunits (quaternary structure). dynamed.comnih.gov
Regardless of the specific mutation, the common downstream pathway involves the denaturation of the unstable hemoglobin. This denatured hemoglobin precipitates within the red blood cell to form inclusions known as Heinz bodies. ganeshdiagnostic.com These Heinz bodies attach to the inner surface of the red blood cell membrane, increasing its rigidity and leading to its premature destruction by the spleen, resulting in chronic hemolytic anemia. doctorabad.com
Distinctive Genetic and Molecular Features of this compound Compared to Other Variants
While sharing the general pathogenic mechanism, this compound possesses a unique genetic and molecular signature that distinguishes it from most other unstable hemoglobin variants. The mutation in this compound is complex, involving the deletion of three amino acids (Asp, Gly, Leu at positions 73, 74, and 75 of the beta chain) and the insertion of four different amino acids (Ala, Arg, Cys, Gln) at the same location . nih.gov This results in a net gain of one amino acid in the beta globin chain.
This complex rearrangement is distinct from the more common causes of unstable hemoglobins, which typically involve:
Missense Mutations: A single nucleotide substitution leading to the replacement of one amino acid with another. This is the most frequent cause of unstable hemoglobins. dynamed.com Examples include:
Hemoglobin Köln: A substitution of valine with methionine at position 98 of the beta chain (β98 Val→Met). tandfonline.comnih.gov
Hemoglobin Zurich: A substitution of histidine with arginine at position 63 of the beta chain (β63 His→Arg). wku.edu
Hemoglobin Hammersmith: A substitution of phenylalanine with serine at position 42 of the beta chain (β42 Phe→Ser). escholarship.org
Simple Deletions: The removal of one or more amino acids. An example is Hemoglobin Gun Hill , which has a deletion of five amino acids in the beta chain. nih.gov
Chain Elongations: Mutations that result in a longer-than-normal globin chain, often due to a frameshift or a mutation in the stop codon. dynamed.com An example is Hemoglobin Cranston . dynamed.com
The introduction of an extra amino acid and the specific changes in the amino acid sequence in the region of the heme pocket are the likely causes of the pronounced instability of this compound. nih.gov This complex genetic event suggests a more intricate mutational mechanism, possibly involving mispairing and recombination during DNA replication or repair. nih.gov
Comparison of Genetic Mechanisms in Unstable Hemoglobin Variants
| Hemoglobin Variant | Type of Mutation | Specific Genetic Change (Beta Globin Chain) |
|---|---|---|
| This compound | Deletion-Insertion | Deletion of Asp-73, Gly-74, Leu-75 and Insertion of Ala, Arg, Cys, Gln |
| Hemoglobin Köln | Missense | Val-98 → Met |
| Hemoglobin Zurich | Missense | His-63 → Arg |
| Hemoglobin Hammersmith | Missense | Phe-42 → Ser |
| Hemoglobin Gun Hill | Deletion | Deletion of 5 amino acids (residues 91-95) |
| Hemoglobin Cranston | Chain Elongation | Frameshift mutation leading to an elongated chain |
Classification within the Spectrum of Unstable Hemoglobinopathies
Unstable hemoglobinopathies are broadly classified as a subgroup of structural hemoglobin variants , which in turn are a major category of hemoglobinopathies alongside the thalassemias (disorders of globin chain synthesis). nih.gov
Within the group of unstable hemoglobinopathies, further classification can be based on several criteria:
Clinical Severity: This is a common and clinically relevant method of classification. The severity of the resulting hemolytic anemia can range from:
Severe: Requiring regular blood transfusions.
Moderate: Causing significant chronic hemolysis but not always requiring transfusions. This compound, which was identified in a patient with moderate hemolytic anemia, falls into this category. nih.gov
Mild: Causing well-compensated hemolysis with minimal or no anemia. Hemoglobin Köln often presents with mild to moderate hemolysis. tandfonline.com
Asymptomatic or Trigger-dependent: Some variants, like Hemoglobin Zurich, may not cause significant hemolysis under normal conditions but can lead to severe hemolytic episodes upon exposure to certain drugs (e.g., sulfonamides) or infections. doctorabad.comwku.edu
Type of Molecular Defect: As detailed in the previous section, unstable hemoglobins can be categorized based on the nature of the mutation:
Missense substitutions
Amino acid deletions
Amino acid insertions or deletion-insertions (as in this compound)
Chain elongations
Location of the Mutation: The position of the amino acid substitution can also be used for classification, as it often correlates with the mechanism of instability (e.g., mutations affecting the heme pocket, subunit contacts, or helical stability).
This compound is therefore classified as a structural hemoglobin variant leading to a moderately severe, congenital, non-spherocytic hemolytic anemia, caused by a unique deletion-insertion mutation in the beta-globin chain.
Classification of Selected Unstable Hemoglobinopathies
| Hemoglobin Variant | Clinical Severity | Molecular Defect Type |
|---|---|---|
| This compound | Moderate | Deletion-Insertion |
| Hemoglobin Köln | Mild to Moderate | Missense |
| Hemoglobin Zurich | Mild (severe with oxidant stress) | Missense |
| Hemoglobin Hammersmith | Moderate to Severe | Missense |
| Hemoglobin Gun Hill | Moderate to Severe | Deletion |
Future Research Directions and Translational Perspectives for Hemoglobin Montreal Studies
Elucidation of Residual Molecular Mechanisms of Instability
The primary cause of instability in Hemoglobin Montreal is the alteration of the beta-globin chain's primary structure. nih.gov However, the precise cascade of events leading from the initial mutation to the formation of Heinz bodies is not fully understood. Future research will need to focus on the secondary and tertiary structural changes that promote aggregation. Key areas of investigation include:
Protein Folding and Misfolding Dynamics: Advanced computational modeling and biophysical techniques can simulate the folding pathways of the abnormal beta-globin chain. This could reveal intermediate misfolded states that are prone to aggregation and clarify how the specific amino acid changes in this compound disrupt normal folding.
Heme Pocket Instability: Many unstable hemoglobins (B146990) feature mutations that disrupt the hydrophobic pocket holding the heme group. dynamed.com This can lead to heme loss, which further destabilizes the globin chain. dynamed.com Investigating the kinetics of heme binding and loss in this compound will be crucial to understanding its stability.
Oxidative Stress Contribution: Unstable hemoglobins have a greater tendency to auto-oxidize to methemoglobin, which can accelerate denaturation and precipitation. nih.gov Future studies should quantify the rate of oxidation in this compound and explore the downstream effects on cellular oxidative stress, which can exacerbate hemolysis.
Proteolytic Degradation Pathways: Some highly unstable globin chains are efficiently degraded by cellular proteases, which can lessen the clinical severity. nih.govnih.gov Research into the specific proteolytic systems that recognize and degrade this compound could explain variations in clinical presentation and identify potential therapeutic targets to enhance this natural clearance mechanism.
Development of Novel Analytical and High-Throughput Diagnostic Modalities
Diagnosing rare and unstable hemoglobin variants can be challenging with traditional methods, which may lack the necessary sensitivity and specificity. rsisinternational.org The development of advanced diagnostic tools is essential for accurate and timely identification.
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry can precisely determine the mass of the globin chains, allowing for the rapid identification of variants based on changes in amino acid composition. longdom.org This approach can be automated for high-throughput screening.
Next-Generation Sequencing (NGS): NGS technologies offer a comprehensive way to analyze the globin genes, detecting not only known mutations but also novel or rare variants. rsisinternational.orgnih.gov As costs decrease, NGS is becoming a more accessible tool for the definitive diagnosis of hemoglobinopathies. nih.gov
Capillary Electrophoresis: This technique provides high-resolution separation of hemoglobin variants and is often more sensitive than traditional gel electrophoresis. Integrating advanced capillary electrophoresis systems into routine screening can improve the detection of variants like this compound. slideshare.net
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of hemoglobinopathy diagnosis, capable of quantifying different hemoglobin fractions. nih.gov Continued refinement of HPLC methods and reference libraries will enhance its ability to flag rare variants for further investigation. nih.gov
| Diagnostic Modality | Principle | Application for this compound |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules to determine exact molecular weight. | Can detect the precise mass change caused by the amino acid deletions and insertions characteristic of this compound. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA to provide a comprehensive genetic profile. | Directly identifies the specific mutation in the beta-globin gene responsible for this compound. nih.gov |
| Capillary Electrophoresis | Separates molecules based on their electrophoretic mobility in a capillary tube. | Can identify an abnormal hemoglobin peak that corresponds to this compound, separating it from normal hemoglobin A. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates hemoglobin variants based on their interaction with a chromatographic column. | Detects and quantifies the variant hemoglobin, aiding in the initial screening and diagnosis. nih.gov |
Exploration of Targeted Molecular Therapies and Gene Editing Strategies
While currently supportive, future treatments for unstable hemoglobinopathies may target the root genetic cause. The advancements in gene therapy and editing offer promising, potentially curative, avenues.
Gene Editing (CRISPR-Cas9): The CRISPR-Cas9 system allows for precise editing of the genome. ewadirect.com This technology could theoretically be used to correct the specific mutation in the beta-globin gene responsible for this compound in a patient's own hematopoietic stem cells. nih.govinsights.bio These corrected cells could then be transplanted back into the patient to produce normal hemoglobin. ewadirect.com
Pharmacological Chaperones: Small molecules could be developed to bind to the unstable this compound protein, stabilizing its structure and preventing it from precipitating. This approach aims to improve the function and lifespan of the red blood cells.
Upregulation of Fetal Hemoglobin (HbF): Increasing the production of fetal hemoglobin, which is naturally stable, can compensate for the unstable variant and reduce the severity of anemia. frontiersin.org Gene editing techniques targeting regulators of the fetal-to-adult hemoglobin switch, such as BCL11A, are being explored for other hemoglobinopathies and could be applied here. nih.govmdpi.com
Integration of Multi-Omics Data for Comprehensive Pathological Understanding
To gain a holistic view of the pathophysiology of this compound, future research must integrate data from various "omics" fields. nih.gov This systems-biology approach can uncover complex interactions and novel biomarkers. rsc.org
Proteomics: Analyzing the entire protein content of red blood cells from individuals with this compound can reveal changes in membrane proteins, antioxidant enzymes, and other components affected by the presence of the unstable hemoglobin and subsequent oxidative stress.
Metabolomics: Studying the metabolic profile of these red blood cells can identify alterations in energy metabolism and antioxidant pathways that are impacted by chronic hemolysis and cellular stress. nih.gov
Transcriptomics: Examining the gene expression profiles in erythroid precursor cells can provide insights into the cellular response to the production of an unstable globin chain, including stress responses and quality control mechanisms.
Genomics: Beyond the primary mutation, genomic studies can identify modifier genes that influence the clinical severity of the disease, explaining why some individuals may have a milder or more severe presentation.
By integrating these datasets, researchers can construct a comprehensive model of the disease, from the initial genetic defect to the systemic clinical manifestations, paving the way for more personalized and effective therapeutic strategies. nih.govfrontiersin.org
Q & A
What methodologies are recommended for detecting and characterizing hemoglobin variants such as hemoglobin Montreal in experimental studies?
Category: Basic
Answer:
- Step 1: Utilize high-performance liquid chromatography (HPLC) or capillary electrophoresis for initial screening of hemoglobin variants, as these methods resolve hemoglobin subtypes based on charge and size differences .
- Step 2: Confirm structural abnormalities via mass spectrometry or DNA sequencing to identify specific amino acid substitutions or genetic mutations .
- Step 3: Include controls (e.g., normal hemoglobin samples) and replicate measurements to minimize technical variability .
- Step 4: Report detailed protocols, including equipment specifications, reagent purity, and calibration standards, to ensure reproducibility .
How should researchers design observational or experimental studies to investigate the clinical significance of this compound?
Category: Basic
Answer:
- Step 1: Define clear inclusion/exclusion criteria (e.g., patient demographics, comorbidities) to minimize confounding variables .
- Step 2: Use longitudinal cohorts to track outcomes like oxygen-binding capacity or hematologic complications over time .
- Step 3: Incorporate multisite collaborations to enhance sample diversity and statistical power .
- Step 4: Pre-register study protocols (e.g., on ClinicalTrials.gov ) to align with transparency guidelines .
What advanced statistical approaches are suitable for analyzing functional or clinical data related to this compound?
Category: Advanced
Answer:
- Step 1: Apply mixed-effects models to account for intra-individual variability in hemoglobin concentration measurements .
- Step 2: Use Bayesian frameworks to address small sample sizes or missing data in rare variant studies .
- Step 3: Validate findings with sensitivity analyses to test assumptions (e.g., normality of data distribution) .
- Step 4: Report effect sizes and confidence intervals instead of relying solely on p-values to avoid misinterpretation .
How can researchers address discrepancies in this compound data across studies (e.g., conflicting oxygen affinity results)?
Category: Advanced
Answer:
- Step 1: Conduct a systematic review to identify methodological differences (e.g., assay conditions, sample storage protocols) .
- Step 2: Replicate conflicting experiments under standardized conditions, controlling for variables like pH and temperature .
- Step 3: Perform meta-analyses to quantify heterogeneity and identify moderators of observed effects .
- Step 4: Publish negative or contradictory results to reduce publication bias and inform future hypotheses .
What strategies ensure the reproducibility of findings in this compound research?
Category: Advanced
Answer:
- Step 1: Provide raw data and analysis scripts in supplemental materials to enable independent verification .
- Step 2: Detail environmental conditions (e.g., temperature, humidity) during experiments, as hemoglobin stability is context-dependent .
- Step 3: Use blinded assessors for data interpretation to minimize observer bias .
- Step 4: Collaborate with independent labs for cross-validation of critical results .
How should researchers manage and report this compound data to align with open science principles?
Category: Advanced
Answer:
- Step 1: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data standards, using repositories like Zenodo or Figshare .
- Step 2: Document metadata comprehensively (e.g., instrument calibration dates, operator training) .
- Step 3: Use controlled vocabularies (e.g., HUGO Gene Nomenclature) for consistency in variant annotation .
- Step 4: Disclose funding sources and conflicts of interest to maintain ethical rigor .
Table 1: Common Sources of Variability in Hemoglobin Measurements
| Factor | Impact on Data Quality | Mitigation Strategy | Reference |
|---|---|---|---|
| Instrument calibration | High (e.g., ±1 g/dL error) | Daily calibration with certified controls | |
| Sample hemolysis | Moderate (alters concentration) | Standardize centrifugation protocols | |
| Environmental pH | Critical (affects oxygen binding) | Buffer stabilization during assays | |
| Operator experience | Significant (subjective scoring) | Blinded analysis and training |
What ethical considerations are unique to this compound research involving human participants?
Category: Basic
Answer:
- Step 1: Obtain informed consent for genetic testing, emphasizing implications for participants (e.g., incidental findings) .
- Step 2: Anonymize data to protect participant identities, especially in studies on rare variants .
- Step 3: Follow institutional guidelines for reporting adverse events (e.g., hemolytic crises) .
How can researchers optimize literature searches for this compound given its rarity?
Category: Basic
Answer:
- Step 1: Use Boolean operators (e.g., "this compound" AND "variant" AND "oxygen affinity") across databases like PubMed and EMBASE .
- Step 2: Search grey literature (e.g., conference abstracts, theses) for unpublished data .
- Step 3: Contact authors directly for raw datasets or methodological clarifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
